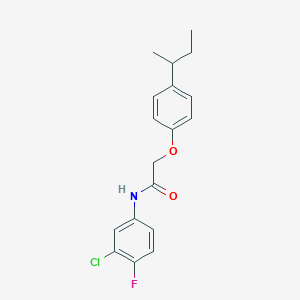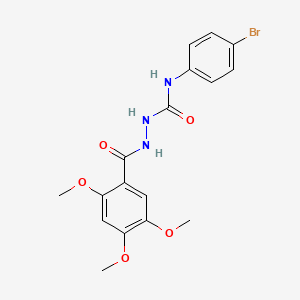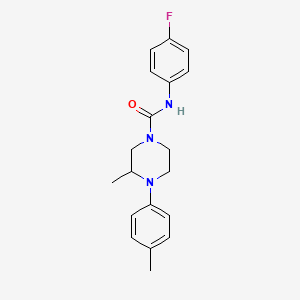
2-(4-sec-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide
描述
2-(4-sec-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes. A-769662 has been extensively studied for its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders.
作用机制
2-(4-sec-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme and allosterically increasing its activity. AMPK activation leads to the phosphorylation of various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). 2-(4-sec-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide has been shown to activate AMPK in a dose-dependent manner and is selective for the α2β1γ1 isoform of the enzyme.
Biochemical and Physiological Effects:
2-(4-sec-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide has been shown to have several biochemical and physiological effects in various cell and animal models. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, reduce hepatic glucose production, and improve insulin sensitivity. 2-(4-sec-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Additionally, 2-(4-sec-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide has been shown to have neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of 2-(4-sec-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide is its selectivity for the α2β1γ1 isoform of AMPK, which allows for specific activation of this isoform in cell and animal models. 2-(4-sec-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, one limitation of 2-(4-sec-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide is its potential off-target effects, which may complicate the interpretation of experimental results. Additionally, the efficacy of 2-(4-sec-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide may vary depending on the cell or animal model used.
未来方向
Future research on 2-(4-sec-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide could focus on its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders. Additionally, further studies could investigate the optimal dosing and administration of 2-(4-sec-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide in animal models and its potential off-target effects. Finally, the development of more selective and potent AMPK activators could provide new insights into the role of AMPK in cellular energy homeostasis and disease pathogenesis.
科学研究应用
2-(4-sec-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications in metabolic diseases such as diabetes, obesity, and non-alcoholic fatty liver disease. It has been shown to improve glucose uptake in skeletal muscle and adipose tissue, increase fatty acid oxidation, and reduce hepatic glucose production. 2-(4-sec-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide has also been investigated for its potential anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Additionally, 2-(4-sec-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide has been studied for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2/c1-3-12(2)13-4-7-15(8-5-13)23-11-18(22)21-14-6-9-17(20)16(19)10-14/h4-10,12H,3,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAHTLQFJCJIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(4-sec-butylphenyl)thiourea](/img/structure/B4128719.png)

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-furamide](/img/structure/B4128721.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4128733.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4128763.png)
![N-[4-(diethylamino)phenyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4128777.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4128783.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4128785.png)
![6-amino-3,4',4',6',8'-pentamethyl-2'-oxo-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4128794.png)
![N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis[2-(4-methoxyphenoxy)acetamide]](/img/structure/B4128797.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4128807.png)


![1-{3-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-oxopropyl}pyridin-2(1H)-one](/img/structure/B4128820.png)